

# synthesis of lorcaserin using 4'-Chloropropiophenone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4'-Chloropropiophenone*

Cat. No.: *B124772*

[Get Quote](#)

An Application Note and Protocol for the Synthesis of Lorcaserin from **4'-Chloropropiophenone**

## Authored by: A Senior Application Scientist Introduction

Lorcaserin is a selective serotonin 5-HT2C receptor agonist, developed for chronic weight management.<sup>[1]</sup> Its mechanism of action involves activating 5-HT2C receptors in the hypothalamus, a region of the brain that regulates appetite, thereby promoting satiety and reducing food intake.<sup>[2][3]</sup> The chemical structure of lorcaserin is (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine.

This document provides a detailed guide for the synthesis of racemic lorcaserin, commencing from the readily available starting material, **4'-chloropropiophenone**. This synthetic pathway is a multi-step process involving key transformations such as  $\alpha$ -bromination, reductive amination, and an intramolecular Friedel-Crafts cyclization to construct the core benzazepine ring system. A final chiral resolution step is necessary to isolate the pharmacologically active (R)-enantiomer.

Disclaimer: Lorcaserin was withdrawn from the U.S. market in 2020 at the request of the FDA due to findings from a safety clinical trial that suggested an increased occurrence of cancer.<sup>[4]</sup> <sup>[5]</sup> Furthermore, clinical trials for other indications have also been discontinued.<sup>[6]</sup> This guide is intended for research and educational purposes only. The synthesis and handling of the

described chemical compounds should only be undertaken by trained professionals in a controlled laboratory setting, with all appropriate safety measures in place.

## Overall Synthetic Workflow

The synthesis is logically structured in four main stages, beginning with the functionalization of the starting ketone, followed by the introduction of the nitrogen-containing side chain, construction of the heterocyclic core, and finally, isolation of the desired enantiomer.



[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of (R)-Lorcaserin.

## PART 1: Synthesis of Key Intermediates

### Step 1: $\alpha$ -Bromination of 4'-Chloropropiophenone

**Causality and Expertise:** The first step is the selective bromination at the  $\alpha$ -position to the carbonyl group of **4'-chloropropiophenone**. This transformation is critical as it installs a reactive handle—a bromine atom—that serves as a leaving group for the subsequent nucleophilic substitution (amination) step. The reaction proceeds via an enol or enolate intermediate, which attacks an electrophilic bromine source. While elemental bromine ( $\text{Br}_2$ ) can be used, it is highly corrosive and toxic. An alternative, often preferred in laboratory settings for better control and safety, is using cupric bromide ( $\text{CuBr}_2$ ), which acts as a source of electrophilic bromine.[7]

Protocol: Synthesis of 2-Bromo-1-(4-chlorophenyl)propan-1-one

- **Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, charge **4'-chloropropiophenone** (1.0 eq) and a suitable solvent such as a mixture of ethyl acetate and chloroform.[7]
- **Bromination:**
  - **Method A (Using Liquid Bromine):** Dissolve liquid bromine (1.0-1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the reaction mixture at a controlled temperature, typically between 60-70°C.[8] The reaction progress can be monitored by the disappearance of the bromine color.
  - **Method B (Using Cupric Bromide):** Add finely powdered cupric bromide ( $\text{CuBr}_2$ ) (approx. 2.2 eq) to the solution of **4'-chloropropiophenone**. Heat the mixture to reflux (typically 60-80°C) for 1-3 hours.[7]
- **Work-up:** After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts (e.g.,  $\text{CuBr}$  in Method B). Wash

the filtrate with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by a wash with brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, **2-bromo-4'-chloropropiophenone**, can be purified further by recrystallization or column chromatography if necessary.[9]

| Reagent/Material                             | Molar Ratio                                            | Purity    | Notes                                      |
|----------------------------------------------|--------------------------------------------------------|-----------|--------------------------------------------|
| 4'-Chloropropiophenone                       | 1.0                                                    | >98%      | Starting material                          |
| Bromine (Br <sub>2</sub> ) or Cupric Bromide | 1.0-1.1 (Br <sub>2</sub> ) or 2.2 (CuBr <sub>2</sub> ) | >99%      | Handle with extreme caution in a fume hood |
| Ethyl Acetate / Chloroform                   | N/A                                                    | Anhydrous | Solvent system                             |
| Expected Yield                               | >90%                                                   |           |                                            |

## Step 2: Synthesis of 2-Amino-1-(4-chlorophenyl)propan-1-ol

**Causality and Expertise:** This step involves two key transformations: the introduction of an amine and the reduction of the ketone. A direct SN<sub>2</sub> reaction on the  $\alpha$ -bromo ketone with an amine source, followed by reduction of the carbonyl, is a common strategy. This creates the crucial amino alcohol intermediate.[10] The choice of reducing agent is important; sodium borohydride (NaBH<sub>4</sub>) is often used as it selectively reduces the ketone in the presence of other functional groups. This step creates a new stereocenter at the carbinol carbon. As the initial bromination product is racemic, the resulting amino alcohol will also be a mixture of diastereomers.

### Protocol: Two-Step Reductive Amination

- Amination: Dissolve the 2-bromo-1-(4-chlorophenyl)propan-1-one (1.0 eq) in a suitable solvent like acetonitrile or THF. Add an excess of the amine source (e.g., a protected amine

or ammonia source, followed by deprotection) and stir at room temperature or with gentle heating. The reaction progress is monitored by the consumption of the starting material.

- Work-up 1: After the amination is complete, the reaction mixture is typically worked up by removing the solvent and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the  $\alpha$ -amino ketone is separated.
- Reduction: Dissolve the crude  $\alpha$ -amino ketone, 2-amino-1-(4-chlorophenyl)propan-1-one[11], in methanol or ethanol and cool the solution in an ice bath (0-5°C). Add sodium borohydride ( $\text{NaBH}_4$ ) (approx. 1.5-2.0 eq) portion-wise, maintaining the low temperature.
- Work-up 2: After stirring for a few hours, quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure and extract the product into an organic solvent.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude 2-amino-1-(4-chlorophenyl)propan-1-ol[12][13] can be purified by crystallization or column chromatography.

## PART 2: Assembly of the Benzazepine Core and Final Resolution

### Step 3: Intramolecular Friedel-Crafts Cyclization

**Causality and Expertise:** This is the key ring-forming step to create the benzazepine skeleton of lorcaserin. The process involves converting the hydroxyl group of the amino alcohol into a good leaving group (e.g., a chloride via thionyl chloride), which is then followed by an intramolecular Friedel-Crafts alkylation.[14] A strong Lewis acid, typically aluminum chloride ( $\text{AlCl}_3$ ), is used to catalyze the cyclization, where the electron-rich aromatic ring attacks the electrophilic carbon, displacing the leaving group and forming the seven-membered ring.[15][16]

#### Protocol: Synthesis of Racemic Lorcaserin

- Chlorination: In a flask under an inert atmosphere (nitrogen or argon), suspend the 2-amino-1-(4-chlorophenyl)propan-1-ol intermediate (1.0 eq) in a non-polar solvent like toluene or dichloromethane. Add thionyl chloride ( $\text{SOCl}_2$ ) (approx. 2.0-2.5 eq) dropwise at a controlled temperature (e.g., 0°C), as the reaction is exothermic.[17]

- Cyclization: After the chlorination is complete, the reaction mixture containing the chlorinated intermediate is added slowly to a suspension of anhydrous aluminum chloride ( $\text{AlCl}_3$ ) (a molar excess, e.g., 3.0 eq) in a suitable solvent like dichlorobenzene at elevated temperature. The high temperature is required to drive the Friedel-Crafts reaction.
- Work-up: After the reaction is complete, the mixture is cooled and carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The mixture is then made basic with an aqueous  $\text{NaOH}$  solution.
- Extraction and Purification: The product, racemic lorcaserin, is extracted into an organic solvent (e.g., toluene or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or by forming the hydrochloride salt.

## Step 4: Chiral Resolution of Racemic Lorcaserin

**Causality and Expertise:** The synthesis up to this point yields a racemic mixture of (R)- and (S)-lorcaserin. Since only the (R)-enantiomer possesses the desired pharmacological activity, a chiral resolution step is essential.<sup>[18]</sup> This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. L-(+)-tartaric acid is an effective resolving agent for this purpose.<sup>[19]</sup> The two diastereomeric salts exhibit different solubilities in a given solvent system, allowing one to be selectively crystallized and separated.

### Protocol: Isolation of (R)-Lorcaserin

- Salt Formation: Dissolve the racemic lorcaserin base in a suitable solvent, such as a mixture of ethanol and water.
- Crystallization: Add a solution of L-(+)-tartaric acid (approx. 0.5 eq) in the same solvent system to the lorcaserin solution. Allow the mixture to stir, which should induce the precipitation of the less soluble diastereomeric salt, (R)-lorcaserin-L-hemitartrate.
- Isolation: Collect the precipitated solid by filtration and wash it with a small amount of cold solvent. The enantiomeric excess (ee) of the product should be checked at this stage (e.g., by chiral HPLC). One or more recrystallizations may be necessary to achieve high enantiopurity (>99% ee).<sup>[20]</sup>

- **Liberation of the Free Base:** To obtain the final product, suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Add a base, such as sodium hydroxide solution, to adjust the pH to >11.[17] This neutralizes the tartaric acid and liberates the (R)-lorcaserin free base into the organic layer.
- **Final Product:** Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate under reduced pressure to yield pure (R)-lorcaserin. For stability and handling, it can be converted to its hydrochloride salt.[21]

## Safety and Handling

- **General Precautions:** All steps of this synthesis must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[22]
- **Specific Hazards:**
  - Bromine (Br<sub>2</sub>): Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care.
  - Thionyl Chloride (SOCl<sub>2</sub>): Corrosive and reacts violently with water, releasing toxic gases (HCl and SO<sub>2</sub>). Must be handled under anhydrous conditions.
  - Aluminum Chloride (AlCl<sub>3</sub>): Reacts vigorously with water. The quenching procedure must be performed slowly and with extreme caution.
  - Solvents: Many of the solvents used (e.g., chloroform, dichloromethane) are volatile and have associated health risks.

## References

- Gazic Smilovic, I., Cluzeau, J., Richter, F., Nerdinger, S., Schreiner, E., Laus, G., & Schottenberger, H. (2018). Synthesis of enantiopure antiobesity drug lorcaserin. *Bioorganic & Medicinal Chemistry*, 26(9), 2686-2690.
- ChemBK. (2024). 2-Amino-1-(4-chlorophenyl)propan-1-ol.
- ResearchGate. (n.d.). Synthesis of enantiopure antiobesity drug lorcaserin | Request PDF.
- Zhu, Q., Wang, J., Bian, X., Zhang, L., Wei, P., & Xu, Y. (2015). Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. *Organic Process Research & Development*,

19(9), 1293-1298.

- ACS Publications. (2015). Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride.
- Google Patents. (n.d.). CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin.
- Google Patents. (n.d.). EP3273967A1 - A process for the preparation of lorcaserin hydrochloride.
- ConnectSci. (2016). A Concise Synthesis of Racemic Lorcaserin | Australian Journal of Chemistry.
- Drugs.com. (2025). Lorcaserin: Key Safety & Patient Guidance.
- ResearchGate. (2019). A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin.
- Google Patents. (n.d.). US20180194734A1 - A process for the preparation of Lorcaserin Hydrochloride.
- Google Patents. (n.d.). US20090012328A1 - Process for preparing bupropion hydrochloride.
- PubMed. (2020). Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update.
- Veeprho. (n.d.). Lorcaserin Impurities and Related Compound.
- JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Google Patents. (n.d.). CN102942495A - Preparation method of trans-2-amino-1-p-chlorobenzene propyl alcohol.
- Pharmaffiliates. (n.d.). Lorcaserin Hydrochloride Hemihydrate-impurities.
- Semantic Scholar. (n.d.). Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics aspects of Lorcaserin, a selective serotonin 5-HT2C receptor agonist: An update.
- RSC Publishing. (n.d.). A new enantioselective synthesis of antiobesity drug lorcaserin.
- PubMed. (n.d.). Safety and efficacy of lorcaserin: a combined analysis of the BLOOM and BLOSSOM trials.
- Wikipedia. (n.d.). Lorcaserin.
- Google Patents. (n.d.). JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone.
- FDA. (2020). Belviq, Belviq XR (lorcaserin) by Eisai: Drug Safety Communication - FDA Requests Withdrawal of Weight-Loss Drug.
- PubChem - NIH. (n.d.). Lorcaserin | C11H14CIN | CID 11658860.
- Chemsoc. (2025). 2-Amino-1-(4-chlorophenyl)propan-1-ol | CAS#:57908-21-1.
- PubMed. (n.d.). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization.
- PubMed. (n.d.). Safety and tolerability review of lorcaserin in clinical trials.
- PubChem - NIH. (n.d.). alpha-Bromo-3-chloropropiophenone | C9H8BrClO | CID 4992116.

- PubChem - NIH. (n.d.). 2-Amino-1-(4-chlorophenyl)propan-1-one | C9H10ClNO | CID 211464.
- FDA. (2020). Belviq, Belviq XR (lorcaserin): Drug Safety Communication - Due to Possible Increased Risk of Cancer.
- Dravet Syndrome Foundation. (2024). Discontinuation of Studies and Manufacturing of Lorcaserin.
- PubMed. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Chemistry, Analysis, Pharmacokinetics and Pharmacodynamics Aspects of Lorcaserin, a Selective Serotonin 5-HT2C Receptor Agonist: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lorcaserin - Wikipedia [en.wikipedia.org]
- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Belviq, Belviq XR (lorcaserin): Drug Safety Communication - Due to Possible Increased Risk of Cancer | FDA [fda.gov]
- 6. dravetfoundation.org [dravetfoundation.org]
- 7. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]
- 8. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 9. caymanchem.com [caymanchem.com]
- 10. chembk.com [chembk.com]

- 11. 2-Amino-1-(4-chlorophenyl)propan-1-one | C9H10ClNO | CID 211464 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 12. 2-Amino-1-(4-chlorophenyl)propan-1-ol | CAS#:57908-21-1 | Chemsoc [chemsrc.com]
- 13. echemi.com [echemi.com]
- 14. connectsci.au [connectsci.au]
- 15. Synthesis of enantiopure antiobesity drug lorcaserin - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin - Google Patents [patents.google.com]
- 18. veeprho.com [veeprho.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. EP3273967A1 - A process for the preparation of lorcaserin hydrochloride - Google Patents [patents.google.com]
- 22. drugs.com [drugs.com]
- To cite this document: BenchChem. [synthesis of lorcaserin using 4'-Chloropropiophenone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b124772#synthesis-of-lorcaserin-using-4-chloropropiophenone\]](https://www.benchchem.com/product/b124772#synthesis-of-lorcaserin-using-4-chloropropiophenone)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)